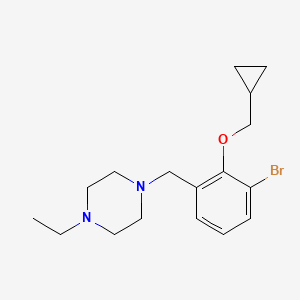
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine is a complex organic compound that features a benzyl group substituted with a bromine atom and a cyclopropylmethoxy group, along with an ethylpiperazine moiety
準備方法
The synthesis of 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Cyclopropylmethoxylation: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, often using cyclopropylmethanol and a suitable base.
Piperazine Derivatization: The final step involves the coupling of the brominated and cyclopropylmethoxylated benzyl group with 4-ethylpiperazine under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine can be compared with similar compounds such as:
1-(3-Bromo-2-(methoxy)benzyl)-4-ethylpiperazine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(3-Chloro-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O/c1-2-19-8-10-20(11-9-19)12-15-4-3-5-16(18)17(15)21-13-14-6-7-14/h3-5,14H,2,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFLQNBRXQVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)Br)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














